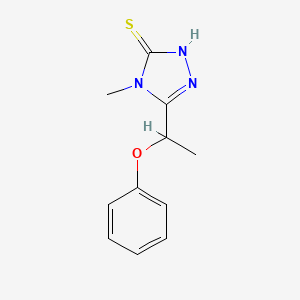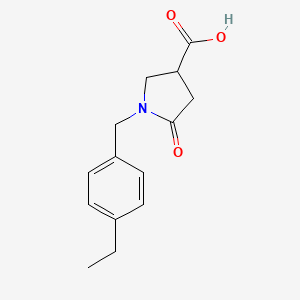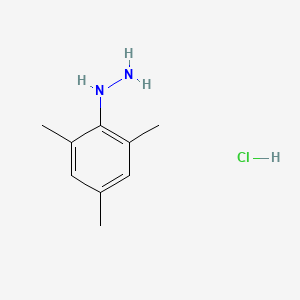
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include regioselective lithiation, electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions. For instance, the synthesis of a key building block of penoxsulam starts from commercially available 3-bromobenzotrifluoride, which is structurally similar to the compound of interest . The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, another related compound, involves bromination, carboxylation, and chlorination steps . These methods suggest that the synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride could potentially involve similar strategies, such as selective bromination and subsequent introduction of the sulfonyl chloride group.
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride derivatives is characterized by the planarity of the benzene ring and the dihedral angle formed with the sulfonyl chloride group. For example, 2,4,5-trichlorobenzenesulfonyl chloride has been studied using X-ray diffraction, revealing a planar benzene ring and a dihedral angle of 66.0(5)° with the C(1)-S(1)-Cl(1) plane . This information can be extrapolated to suggest that 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride would also exhibit a planar benzene ring with a distinct dihedral angle between the ring and the sulfonyl chloride moiety.
Chemical Reactions Analysis
The reactivity of benzenesulfonyl chloride derivatives is influenced by the presence of substituents on the benzene ring. For example, the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide displays a hydrogen-bonded ladder motif, indicating the potential for hydrogen bonding in the presence of suitable substituents . The presence of bromo and trifluoromethyl groups in the compound of interest suggests that it could participate in various chemical reactions, such as nucleophilic substitution or as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chloride derivatives are determined by their molecular structure and substituents. The orthorhombic crystal structure of 2,4,5-trichlorobenzenesulfonyl chloride and its density and bond lengths provide a basis for understanding the solid-state properties of similar compounds . The presence of bromo and trifluoromethyl groups in 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride would likely influence its boiling point, solubility, and reactivity. Additionally, the interaction of bromo and trifluoromethyl groups with other substituents can lead to various intermolecular interactions, as seen in the X-ray structure determinations of bromo- and bromomethyl-substituted benzenes .
Applications De Recherche Scientifique
Use in Palladium-Catalyzed Arylation
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride has been explored in palladium-catalyzed arylation processes. For instance, it's used in the Pd-catalyzed desulfitative arylation, which involves coupling with heteroarenes without cleaving the C-Br bonds, leading to regioselective arylations (Skhiri et al., 2015). This reactivity has been demonstrated with various benzenesulfonyl chlorides, including bromo- and iodobenzenesulfonyl chlorides (Beladhria et al., 2014).
Synthesis of Key Building Blocks
This compound is vital in synthesizing key building blocks for other chemicals. For example, it's used in the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a critical component of penoxsulam (Huang et al., 2019).
Role in Synthesizing Functionalized Arylfurans
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is instrumental in producing functionalized arylfurans. Its use in the palladium-catalyzed desulfitative 5-arylation of furans has been reported, with the reaction tolerating a range of substituents on the benzenesulfonyl derivative (Beladhria et al., 2014).
Application in Conjugate Addition Reactions
The reactivity of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride with enones has been explored, demonstrating its potential in conjugate addition reactions and subsequent transformations (Yuan et al., 2015).
Synthesis of Purine Cyclonucleosides
It has been used in the sulfonylation of bromoadenosine derivatives, leading to the synthesis of purine cyclonucleosides, demonstrating its significance in nucleoside chemistry (Ikehara & Kaneko, 1970).
Direct Arylations with Heteroarenes
Its application extends to direct arylation with heteroarenes, where it acts as a coupling partner, facilitating the synthesis of arylated heteroarenes (Mao et al., 2020).
Photodynamic Therapy Applications
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride has been used in the synthesis of new zinc phthalocyanine with potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
C-H Bond Functionalization in Organic Synthesis
This compound plays a role in C-H bond functionalization, particularly in the synthesis of arylated fulvenes, demonstrating its versatility in organic synthesis (Brahim et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-5-1-4(7(10,11)12)2-6(3-5)15(9,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUJCZFWJSUTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381030 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
CAS RN |
351003-46-8 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)





